

A Comparative Spectroscopic Analysis of 3- and 4-Bromomethyl-benzenesulfonyl Chloride Derivatives

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Compound of Interest

Compound Name: 3-Bromomethyl-benzenesulfonyl chloride

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[City, State] – [Date] – A detailed spectroscopic comparison of **3-Bromomethyl-benzenesulfonyl chloride** and 4-Bromomethyl-benzenesulfonyl chloride is presented to aid researchers and drug development professionals in the characterization of these important chemical intermediates. This guide provides a summary of expected spectroscopic data based on analogous compounds, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

The differentiation between the meta (3-) and para (4-) isomers of bromomethyl-benzenesulfonyl chloride is crucial for their application in organic synthesis and medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal for the unambiguous identification and purity assessment of these isomers. Due to the limited availability of published spectra for these specific compounds, this guide utilizes data from structurally related molecules—3-bromotoluene, 4-bromotoluene, and benzenesulfonyl chloride—to predict and compare their spectral characteristics.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the title compounds and their structural analogues.

Table 1: ¹H NMR Spectral Data Comparison

Compound	Aromatic Protons (ppm)	Benzylic Protons (-CH ₂ Br) (ppm)	Solvent
3-Bromomethyl-benzenesulfonyl chloride (Predicted)	~7.5 - 8.0 (m)	~4.5 (s)	CDCl ₃
4-Bromomethyl-benzenesulfonyl chloride (Predicted)	~7.6 (d, J ≈ 8 Hz), ~7.9 (d, J ≈ 8 Hz)	~4.5 (s)	CDCl ₃
3-Bromotoluene[1]	7.09 - 7.33 (m)	2.31 (s, -CH ₃)	CDCl ₃
4-Bromotoluene[2]	7.0 (d, J = 8.2 Hz), 7.3 (d, J = 8.2 Hz)	2.3 (s, -CH ₃)	CDCl ₃
Benzenesulfonyl chloride[3]	7.6 - 8.1 (m)	-	CDCl ₃

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Aromatic Carbons (ppm)	Benzylic Carbon (-CH ₂ Br) (ppm)	Solvent
3-Bromomethyl-benzenesulfonyl chloride (Predicted)	~125 - 145	~32	CDCl ₃
4-Bromomethyl-benzenesulfonyl chloride (Predicted)	~128 - 148	~32	CDCl ₃
3-Bromotoluene[4]	122.6, 128.5, 130.1, 130.5, 133.4, 138.8	21.2 (-CH ₃)	CDCl ₃
4-Bromotoluene[5]	120.0, 130.8, 131.5, 137.9	21.0 (-CH ₃)	CDCl ₃
Benzenesulfonyl chloride[6]	127.3, 129.5, 134.7, 143.9	-	CDCl ₃

Table 3: IR Spectral Data Comparison

Compound	S=O Stretch (cm ⁻¹)	C-Br Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)
3-Bromomethyl-benzenesulfonyl chloride (Predicted)	~1370, ~1180	~680	~3100
4-Bromomethyl-benzenesulfonyl chloride (Predicted)	~1375, ~1185	~670	~3100
3-Bromotoluene[7]	-	~500 - 600	~3000 - 3100
4-Bromotoluene	-	~500 - 600	~3000 - 3100
Benzenesulfonyl chloride[8]	1385, 1180	-	3070

Table 4: Mass Spectrometry Data Comparison

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
3-Bromomethyl-benzenesulfonyl chloride (C ₇ H ₆ BrClO ₂ S)	268/270/272	189/191 (M-SO ₂ Cl), 90 (M-Br-SO ₂ Cl)
4-Bromomethyl-benzenesulfonyl chloride (C ₇ H ₆ BrClO ₂ S)	268/270/272	189/191 (M-SO ₂ Cl), 90 (M-Br-SO ₂ Cl)
3-Bromotoluene (C ₇ H ₇ Br)[9]	170/172	91 (M-Br)
4-Bromotoluene (C ₇ H ₇ Br)[10]	170/172	91 (M-Br)
Benzenesulfonyl chloride (C ₆ H ₅ ClO ₂ S)	176/178	111 (M-Cl), 77 (C ₆ H ₅)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:

- Pulse sequence: Standard single-pulse experiment.
- Number of scans: 16-32.
- Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal should be acquired before running the sample.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

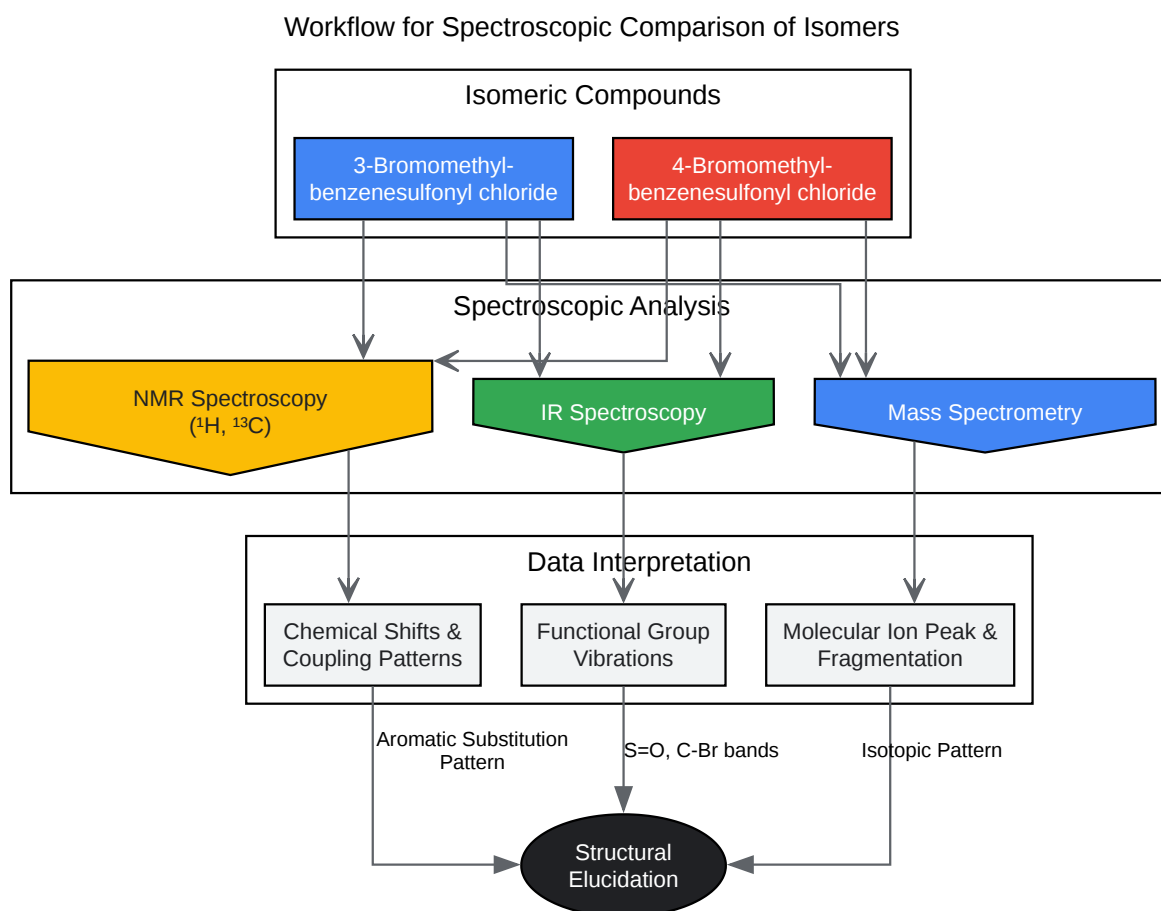
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionize the sample using a standard electron energy of 70 eV.

Instrument Parameters:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 50 - 500.
- Ion Source Temperature: 200-250 °C.

Visualization of Analytical Workflow

The logical workflow for the spectroscopic comparison of the 3- and 4-bromomethyl-benzenesulfonyl chloride isomers is depicted in the following diagram.



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Workflow for spectroscopic comparison of isomers.

This guide serves as a valuable resource for the scientific community, providing a framework for the spectroscopic analysis and differentiation of 3- and 4-Bromomethyl-benzenesulfonyl chloride. The presented data, derived from analogous compounds, offers a strong predictive tool for researchers working with these molecules.

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